N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1170961-39-3) is a heterocyclic compound with a molecular formula of C₁₃H₁₄N₄O₂S and a molecular weight of 290.34 g/mol. The structure comprises a cyclopenta[b]thiophene core substituted with a cyano group at position 3 and a 1-methylpyrazole-5-carboxamide group at position 2. The SMILES notation is Cn1nccc1C(=O)Nc1sc2c(c1C(N)=O)CCC2, highlighting its fused bicyclic system and carboxamide functionality .
Properties
Molecular Formula |
C13H12N4OS |
|---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12N4OS/c1-17-10(5-6-15-17)12(18)16-13-9(7-14)8-3-2-4-11(8)19-13/h5-6H,2-4H2,1H3,(H,16,18) |
InChI Key |
YBLUMEBUXOODKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Origin of Product |
United States |
Preparation Methods
Gewald’s Thiophene Synthesis
Gewald’s reaction is a well-established method for constructing 2-aminothiophene derivatives. Adapting this approach, cyclohexane-1,3-dione undergoes condensation with malononitrile or ethyl cyanoacetate in the presence of elemental sulfur and a base (e.g., triethylamine). This yields 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine, a key intermediate. The reaction typically proceeds in 1,4-dioxane or ethanol under reflux (60–80°C, 6–8 hours), achieving yields of 60–78%.
Example Reaction Conditions:
| Starting Material | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclohexane-1,3-dione | Malononitrile, S₈ | 1,4-Dioxane | 80°C | 72% |
Cyclization of Amino-Thiophene Precursors
Alternative routes involve cyclizing ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives. Treatment with bromoalkanoyl chlorides or 2-bromothiazole in ethanol under acidic conditions (HCl) facilitates cyclization, forming the thiophene core. For instance, refluxing ethyl 2-amino-substituted thiophene carboxylates with 2-bromothiazole yields fused thieno-thiazolo-pyrimidinones.
Introduction of the Cyano Group
The 3-cyano substituent is critical for electronic modulation and downstream reactivity. Nitrile incorporation is achieved via:
Direct Cyanation Using Malononitrile
Malononitrile serves as a nitrile source in Gewald’s synthesis, directly introducing the cyano group at the 3-position of the thiophene ring. This method avoids post-synthetic modifications, streamlining the process.
Late-Stage Functionalization
For intermediates lacking the cyano group, post-cyclization cyanation is performed using copper(I) cyanide (CuCN) or trimethylsilyl cyanide (TMSCN) in polar aprotic solvents (e.g., DMF) at elevated temperatures (100–120°C). This approach offers flexibility but requires stringent control to prevent side reactions.
Synthesis of 1-Methyl-1H-Pyrazole-5-Carboxamide
The pyrazole carboxamide moiety is synthesized separately and coupled to the thiophene core.
Pyrazole Ring Formation
Condensation of hydrazine derivatives with β-diketones or β-ketoesters yields the pyrazole ring. For example, reacting methyl acetoacetate with methylhydrazine in ethanol under reflux forms 1-methyl-1H-pyrazole-5-carboxylate. Subsequent hydrolysis with aqueous NaOH generates the carboxylic acid, which is converted to the carboxamide using thionyl chloride (SOCl₂) and ammonium hydroxide.
Example Reaction Pathway:
-
Methyl acetoacetate + Methylhydrazine → 1-Methyl-1H-pyrazole-5-carboxylate
-
Hydrolysis → 1-Methyl-1H-pyrazole-5-carboxylic acid
-
Amidation → 1-Methyl-1H-pyrazole-5-carboxamide
Direct Amination Strategies
Recent advances employ palladium-catalyzed amination to introduce the carboxamide group. Using Pd(OAc)₂ and Xantphos as a ligand, pyrazole carboxylates react with ammonium chloride in toluene at 110°C, achieving >85% conversion.
Coupling of Thiophene and Pyrazole Moieties
The final step involves forming the amide bond between the cyclopenta[b]thiophene amine and pyrazole carboxamide.
Carbodiimide-Mediated Coupling
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed in dichloromethane (DCM) or DMF to activate the carboxylic acid for nucleophilic attack by the thiophene amine. Reactions proceed at room temperature (24–48 hours) with yields of 65–80%.
Optimized Conditions:
| Reagent System | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC/HOBt | DMF | 25°C | 78% |
Microwave-Assisted Coupling
Microwave irradiation (100–120°C, 30–60 minutes) accelerates the reaction, improving yields to 85–90% while reducing side product formation. This method is preferred for industrial scalability.
Optimization and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with modifications to the cyclopenta[b]thiophene scaffold, substituents, or carboxamide groups.
Modifications to the Carboxamide Group
Thiazole-5-carboxamide analog (CAS: 892362-50-4):
- Molecular formula : C₁₉H₁₅N₃OS₂
- Key difference : Replaces pyrazole with a thiazole ring.
- Impact : The thiazole’s sulfur atom may enhance π-π stacking or hydrogen bonding with target proteins. However, the larger molecular weight (365.47 g/mol ) could reduce bioavailability compared to the pyrazole variant .
- Benzamide analog (CAS: 321967-72-0): Molecular formula: C₁₆H₁₃N₂OS Key difference: Substitutes pyrazole with a 2-methylbenzamide group. No bioactivity data is reported, limiting direct comparisons .
Modifications to the Cyclopenta[b]thiophene Core
- Cyclohepta[b]thiophene analog (CAS: 515848-54-1): Molecular formula: C₁₅H₁₅IN₄OS Key difference: Expands the bicyclic system to a seven-membered ring.
Sulfonamide-substituted analog (Compound 24 in ):
- Structure : Features a sulfonamide group instead of pyrazole.
- Bioactivity : Exhibits IC₅₀ = 30.8 nM against MCF7 breast cancer cells, attributed to ATP-binding site inhibition in tyrosine kinases, akin to gefitinib. This suggests the carboxamide group in the target compound may play a similar role .
Activity Comparison of Key Analogs
Structure-Activity Relationship (SAR) Insights
Cyano Group at Position 3: The electron-withdrawing cyano group likely stabilizes the thiophene ring’s electronic configuration, enhancing interactions with hydrophobic pockets in kinase domains .
Carboxamide Linkage: The pyrazole-5-carboxamide group provides hydrogen-bonding donors/acceptors critical for ATP-binding site interactions, as seen in gefitinib-like TKIs. Thiazole or benzamide substitutions may alter binding affinity .
Ring Size : The five-membered cyclopenta[b]thiophene core optimizes steric fit compared to bulkier seven-membered analogs, balancing activity and bioavailability .
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4OS |
| Molecular Weight | 292.37 g/mol |
| CAS Number | 924099-53-6 |
| LogP | 3.3627 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Biological Activities
The biological activities of pyrazole derivatives, including this compound, are diverse and have been the subject of extensive research.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit considerable anti-inflammatory effects. For instance, a study highlighted that certain pyrazole compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table: Anti-inflammatory Activity Comparison
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76 | 86 |
| Pyrazole Derivative X | 61 | 76 |
| Pyrazole Derivative Y | 85 | 93 |
Antimicrobial Properties
The compound has also shown promising antimicrobial properties. In vitro studies have reported effective inhibition against various bacterial strains, including E. coli and Bacillus subtilis, with some derivatives achieving higher efficacy than standard antibiotics .
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| E. coli | 40 |
| Bacillus subtilis | 40 |
| Standard Antibiotic | 25 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation . Additionally, the compound may interact with various molecular targets related to pain pathways and microbial resistance.
Case Studies
Several studies have explored the therapeutic potential of this compound in different disease models:
- Inflammatory Disease Models : In carrageenan-induced paw edema models in rats, the compound exhibited significant anti-inflammatory effects comparable to traditional NSAIDs .
- Tuberculosis Research : A series of pyrazole derivatives were tested against Mycobacterium tuberculosis, showing promising results with some compounds achieving nearly complete inhibition at low concentrations .
- Cancer Research : Certain derivatives have been evaluated for their anticancer properties, demonstrating the ability to inhibit tumor cell proliferation in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
